Enzymatic Resolution Stability: D-Tyrosine Ethyl Ester Remains Intact Under α-Chymotrypsin Hydrolysis Conditions
In α-chymotrypsin-catalyzed hydrolysis of DL-tyrosine ethyl ester, the L-enantiomer is selectively hydrolyzed to L-tyrosine, while the D-tyrosine ethyl ester remains unhydrolyzed. This differential susceptibility enables the isolation of the D-isomer with high optical purity. The patent explicitly states that 'D-Tyrosine ethyl ester was not hydrolyzed under the same conditions, either in the presence or absence of enzyme' [1].
| Evidence Dimension | Enzymatic hydrolysis by α-chymotrypsin |
|---|---|
| Target Compound Data | D-Tyrosine ethyl ester: Not hydrolyzed |
| Comparator Or Baseline | L-Tyrosine ethyl ester: Hydrolyzed to L-tyrosine |
| Quantified Difference | Qualitative difference: D-ester inert; L-ester cleaved |
| Conditions | Enzymatic digestion at pH 5.0, ambient temperature (~25°C), α-chymotrypsin catalyst |
Why This Matters
This differential stability is the basis for preparative-scale resolution of racemic tyrosine ethyl ester mixtures, making H-D-Tyr-OEt.HCl essential for producing enantiomerically pure D-tyrosine derivatives.
- [1] US Patent US3813317A. (1974). Resolution of racemates of ring-substituted phenylalanines. United States Patent and Trademark Office. View Source
